2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
The compound “2-chloro-4-fluoro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and biologically active compounds . The molecule also contains a pyridine ring and a thiophene ring, both of which are aromatic and often found in various drugs and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide, pyridine, and thiophene moieties, as well as the chloro and fluoro substituents . These groups could potentially influence the compound’s reactivity, stability, and interactions with biological targets.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The benzamide group could potentially undergo hydrolysis under acidic or basic conditions, and the aromatic rings could participate in electrophilic substitution reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the aromatic rings and the polar amide group could impact its solubility, melting point, and other physical properties.Scientific Research Applications
Antipathogenic Activity
Research has explored the synthesis and characterization of acylthioureas and benzamides derivatives, demonstrating significant antipathogenic activities, particularly against bacterial strains known for biofilm growth such as Pseudomonas aeruginosa and Staphylococcus aureus. These studies suggest the potential of such compounds for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Heterocyclic Synthesis
The utility of thiophenylhydrazonoacetates in heterocyclic synthesis has been investigated, leading to the creation of various heterocyclic compounds. This research underscores the compound's role in synthesizing pyrazole, isoxazole, pyrimidine, and other derivatives, highlighting its versatility in chemical synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Materials Science
In materials science, the synthesis and characterization of transparent aromatic polyimides derived from thiophenyl-substituted benzidines have been reported. These materials exhibit high refractive indices, low birefringence, and good thermomechanical stabilities, making them suitable for optical applications (Tapaswi, Choi, Jeong, Ando, & Ha, 2015).
Fluorescence Applications
The development of benzamides with pyridine, pyridazine, and pyrazine moieties into difluoroboronated complexes has been explored for their blue fluorescence properties. Such compounds have potential applications in biological imaging and organic materials due to their intense luminescence properties (Yamaji, Kato, Tomonari, Mamiya, Goto, Okamoto, Nakamura, & Tani, 2017).
Organic Synthesis
The compound has been part of studies on nonaqueous capillary electrophoresis for separating imatinib mesylate and its related substances, demonstrating its utility in quality control and analytical chemistry (Ye, Huang, Li, Xiang, & Xu, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2OS/c18-16-6-14(19)1-2-15(16)17(22)21-8-11-5-13(9-20-7-11)12-3-4-23-10-12/h1-7,9-10H,8H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCRCMGLTNJMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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